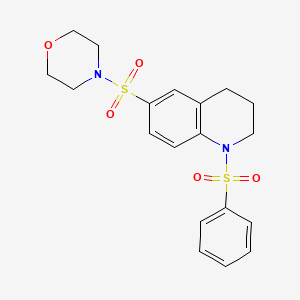![molecular formula C22H24N4OS B4625214 1-(allylthio)-4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4625214.png)
1-(allylthio)-4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one
Descripción general
Descripción
The compound belongs to a class of chemicals known as spiro compounds, specifically spiro[quinazoline] derivatives, which are of interest due to their diverse chemical properties and potential biological activities. These compounds are synthesized through various chemical reactions, involving key intermediates and catalysts, to form structures that contain multiple rings, including quinazoline and cyclohexane moieties.
Synthesis Analysis
Spiro[quinazoline] derivatives, closely related to the specified compound, are synthesized through condensation reactions involving amino-triazoles and cyclohexylidene cyclohexanone in DMF, followed by reduction with sodium borohydride in ethanol. This method has been utilized to synthesize hexahydro[1,2,4]triazolo[5,1-b]quinazolines with diverse substitutions, providing a foundation for the synthesis of related compounds (Chernyshev et al., 2008).
Molecular Structure Analysis
The structure of spiro[quinazoline] derivatives is elucidated using advanced NMR techniques, including HSQC, HMBC, and NOESY, along with X-ray analysis. These methods confirm the presence of the spiro linkage between the quinazoline and cyclohexane rings, crucial for the unique properties of these compounds (Chernyshev et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of spiro[quinazoline] derivatives includes alkylation, acylation, and sulfonylation, highlighting their versatile functionalization potential. These reactions are pivotal for modifying the chemical and biological properties of the compounds, enabling the exploration of their utility in various applications (Chernyshev et al., 2008).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis Techniques
Research has been conducted on the synthesis of 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones and related compounds through reactions involving halides and other chemical transformations. These methods pave the way for generating a variety of structurally related compounds with potential biological activities (Markosyan et al., 2015).
Biological Activities
Several compounds synthesized in these studies have shown promising anti-monoamine oxidase and antitumor activities. Such findings indicate the potential therapeutic applications of these compounds in treating conditions related to monoamine neurotransmission and cancer (Markosyan et al., 2015).
Structural and Reactivity Studies
- Studies have also focused on understanding the structure and reactivity of these compounds, including their synthesis through condensation reactions, and exploring their alkylation, acylation, and sulfonylation reactions. Such research contributes to the broader knowledge of chemical synthesis and the functionalization of spiro[quinazoline] derivatives (Chernyshev et al., 2008).
Anticonvulsant and Antimonoamine-Oxidase Activities
- Some derivatives have been studied for their anticonvulsant and anti-monoamine-oxidase activities, highlighting the potential of these compounds in neurological and psychiatric disorder management. This research opens up new avenues for developing novel therapeutic agents based on spiro[quinazoline] structures (Grigoryan et al., 2017).
Molecular Modeling and Drug Design
- Molecular docking and simulation studies have been conducted to design new derivatives as PARP-1 inhibitors, aiming at anti-proliferative activity against specific cancer cell lines. These studies utilize computational methods to predict the binding efficiency and guide the synthesis of potentially active compounds (Amin et al., 2013).
Propiedades
IUPAC Name |
12-methyl-16-prop-2-enylsulfanylspiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclohexane]-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c1-3-13-28-21-24-23-20-25(2)19(27)17-18(26(20)21)16-10-6-5-9-15(16)14-22(17)11-7-4-8-12-22/h3,5-6,9-10H,1,4,7-8,11-14H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPJDEOBHVLQAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C3=CC=CC=C3CC24CCCCC4)N5C1=NN=C5SCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1-(prop-2-en-1-ylsulfanyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cyclohexyl-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B4625151.png)
![methyl [(8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl)thio]acetate](/img/structure/B4625159.png)
![1-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625173.png)
![2,2,3,3-tetrafluoropropyl 5-[(3-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B4625178.png)
![4-{4-(4-ethoxyphenyl)-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4625189.png)
![N-3-isoxazolyl-N'-[3-(methylthio)phenyl]urea](/img/structure/B4625202.png)
![N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4625203.png)

![6-({[4-(2,4-dimethoxyphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4625210.png)
![(3aR,7aS)-2-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4625213.png)

![2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4625229.png)
